methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.
Introduction of the Benzamido Group: This step involves the acylation of the thienopyridine core with 2-(ethylthio)benzoyl chloride under basic conditions.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl or ester groups, potentially converting them to amines or alcohols, respectively.
Substitution: The aromatic benzamido group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
The thienopyridine core is known for its biological activity. Compounds with this core structure have been studied for their potential as enzyme inhibitors, particularly in the context of anti-inflammatory and anticancer research.
Medicine
Due to its structural similarity to known bioactive molecules, methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may have potential as a lead compound in drug discovery. It could be explored for its efficacy in treating various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a thienopyridine core can interact with enzymes or receptors, inhibiting their activity. The benzamido and carbamoyl groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A well-known thienopyridine derivative used as an antiplatelet drug.
Ticlopidine: Another thienopyridine with antiplatelet activity.
Prasugrel: A more potent thienopyridine antiplatelet agent.
Uniqueness
Methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other thienopyridine derivatives. The presence of the ethylthio group, in particular, could influence its pharmacokinetic properties and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(2-ethylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-27-13-7-5-4-6-12(13)17(24)21-18-15(16(20)23)11-8-9-22(19(25)26-2)10-14(11)28-18/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGVSURIBQWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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